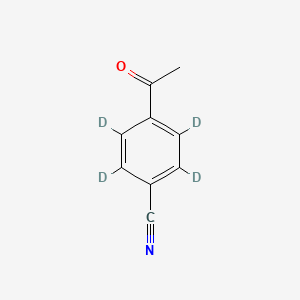

p-Cyanoacetophenone-d4

Descripción

Significance of Deuterium Labeling in Organic Chemistry Research

The strategic incorporation of deuterium into organic molecules offers a powerful, non-invasive probe to explore molecular structure, dynamics, and reactivity. This technique has found broad applications, from fundamental mechanistic studies to the development of robust analytical methods.

Applications in Mechanistic Elucidation

Deuterium labeling is a cornerstone in the study of reaction mechanisms, primarily through the investigation of the kinetic isotope effect (KIE). unam.mxlibretexts.orgyoutube.com The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. scielo.org.mx Because deuterium is heavier than hydrogen, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step. libretexts.orgyoutube.com This phenomenon, known as a primary KIE, provides direct evidence for the involvement of a specific C-H bond in the critical transition state of a reaction. princeton.edu The magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) can offer detailed information about the geometry of the transition state. youtube.comprinceton.edu Even when the C-D bond is not broken in the rate-determining step, smaller secondary KIEs can be observed, providing insights into changes in hybridization or other electronic effects at the labeled position. unam.mxprinceton.edu

Role in Spectroscopic Assignments and Analysis

Isotopic labeling with deuterium is invaluable in spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. numberanalytics.comnumberanalytics.com Deuterated solvents are routinely used in ¹H NMR to avoid large, interfering signals from the solvent. tutorchase.comstudymind.co.uk Beyond its use in solvents, deuterium substitution within a molecule of interest simplifies complex ¹H NMR spectra. Since deuterium resonates at a different frequency from protium, replacing a proton with a deuteron effectively removes its signal from the ¹H spectrum, which can help in the assignment of peaks in structurally complex molecules. numberanalytics.comstudymind.co.uk

Furthermore, deuterium NMR (²H NMR) itself is a powerful technique. numberanalytics.com Although less sensitive than ¹H NMR, ²H NMR provides high selectivity for deuterated sites and is less prone to interference from other nuclei. numberanalytics.com This makes it a valuable tool for studying site-specific labeling, molecular dynamics, and the structure of materials like polymers. numberanalytics.comnumberanalytics.com The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation. sigmaaldrich.com

Utility in Quantitative Analysis and Internal Standards

Deuterium-labeled compounds, such as p-Cyanoacetophenone-d4, are widely used as internal standards in quantitative analysis, especially in mass spectrometry (MS) based techniques like liquid chromatography-mass spectrometry (LC-MS). scielo.org.mxclearsynth.comlumiprobe.com An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. Deuterated compounds fit this role perfectly. They often co-elute with the non-labeled analyte from the chromatography column and exhibit similar ionization efficiencies in the mass spectrometer's ion source. clearsynth.comwaters.comscispace.com However, due to the mass difference, they are easily differentiated by the mass analyzer. clearsynth.com

By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, injection volume, or instrument response can be corrected for by comparing the signal of the analyte to the signal of the internal standard. clearsynth.com This significantly improves the accuracy and precision of the quantitative measurement. clearsynth.comacs.org This is crucial in fields like pharmaceutical research for measuring drug metabolites, environmental science for monitoring pollutants, and clinical chemistry. clearsynth.commdpi.com

Overview of Cyanoacetophenones as Precursors and Synthons in Advanced Organic Synthesis

Cyanoacetophenones are a class of aromatic compounds that possess both a ketone and a nitrile functional group. This dual functionality makes them highly versatile building blocks, or synthons, in organic synthesis. maksons.co.inchemimpex.com

Reactivity Profiles of Aromatic Ketones with Nitrile Functionality

The chemical reactivity of cyanoacetophenones is dictated by the interplay between the aromatic ring, the ketone, and the nitrile group. The nitrile group is strongly electron-withdrawing, which influences the reactivity of both the aromatic ring and the ketone. fiveable.me

Reactions of the Ketone: The ketone group (an acetyl group in acetophenones) can undergo typical reactions such as nucleophilic addition, reduction to an alcohol, and reactions at the α-carbon.

Reactions of the Nitrile: The nitrile group is also susceptible to nucleophilic attack at its electrophilic carbon atom. pearson.comlibretexts.org It can be hydrolyzed to a carboxylic acid or an amide, or react with organometallic reagents like Grignard reagents to form ketones. libretexts.orgunacademy.comopenstax.org

Reactions of the Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution, although the presence of the electron-withdrawing acetyl and cyano groups deactivates the ring towards this type of reaction.

This combination of functional groups allows for a wide range of chemical transformations, making cyanoacetophenones valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. maksons.co.inchemimpex.comchemimpex.com

Historical Context of p-Cyanoacetophenone in Chemical Transformations

p-Cyanoacetophenone, also known as 4-acetylbenzonitrile, has long been recognized as an important intermediate in organic synthesis. google.com Historically, its synthesis has been approached through various routes. One common method involves the cyanation of a p-substituted acetophenone derivative, such as p-bromoacetophenone. google.com Another approach is the Friedel-Crafts acylation of benzonitrile. unacademy.com More direct methods, such as the one-step catalytic oxidation of p-ethylbenzonitrile, have also been developed. google.com A patent from 1954 describes the synthesis of new cyanoacetophenone compounds and notes their utility as intermediates in organic synthesis. google.com

In terms of its applications, p-cyanoacetophenone and its derivatives have been used in the synthesis of a variety of more complex molecules. For instance, α-bromo-4-cyanoacetophenone is a key reagent in the synthesis of thiazole derivatives with potential anticancer activity. rsc.org The compound has also been isolated as a byproduct in reactions, indicating its stability and relevance in certain chemical transformations. researchgate.net

Data Tables

Table 1: Properties of p-Cyanoacetophenone and its Deuterated Analog

| Property | p-Cyanoacetophenone | This compound | Source(s) |

| Molecular Formula | C₉H₇NO | C₉H₃D₄NO | nih.gov, nih.gov |

| Molecular Weight | 145.16 g/mol | 149.18 g/mol | nih.gov, nih.gov |

| CAS Number | 1443-80-7 | 1794964-28-5 | nih.gov, nih.gov |

| IUPAC Name | 4-acetylbenzonitrile | 4-acetyl-2,3,5,6-tetradeuteriobenzonitrile | nih.gov, nih.gov |

Table 2: Applications of Deuterium Labeling

| Application Area | Specific Use | Key Principle | Source(s) |

| Mechanistic Chemistry | Elucidating reaction pathways | Kinetic Isotope Effect (KIE) | unam.mx, libretexts.org |

| Spectroscopy | Simplifying ¹H NMR spectra | Deuterium resonates at a different frequency | numberanalytics.com, studymind.co.uk |

| Quantitative Analysis | Internal standards in mass spectrometry | Similar chemical behavior, different mass | clearsynth.com, acs.org |

Rationale for Research Focus on this compound

The focus on this compound stems from its role as the deuterated analogue of p-Cyanoacetophenone. The non-labeled compound, p-Cyanoacetophenone, is a known precursor in the synthesis of various biologically active molecules, including antimalarial isonitriles and other active pharmaceutical ingredients (APIs). chemicalbook.com Consequently, this compound is an invaluable internal standard for use in pharmacokinetic and metabolic studies of these therapeutic agents. Its structure allows for precise tracking and quantification of the parent drug or its metabolites in complex biological matrices.

Table 1: Chemical Properties of this compound and its Non-Labeled Analog

| Property | This compound | p-Cyanoacetophenone |

| IUPAC Name | 4-acetyl-2,3,5,6-tetradeuteriobenzonitrile nih.gov | 4-acetylbenzonitrile nih.gov |

| Molecular Formula | C₉H₃D₄NO advatechgroup.com | C₉H₇NO nih.gov |

| Molecular Weight | 149.18 g/mol nih.gov | 145.16 g/mol nih.gov |

| Monoisotopic Mass | 149.077870831 Da nih.gov | 145.052763847 Da nih.gov |

| CAS Number | 1794964-28-5 nih.gov | 1443-80-7 nih.gov |

| Appearance | Crystalline Mass or Powder chemicalbook.com | Light yellow to yellow-beige crystalline mass chemicalbook.com |

| Melting Point | 56-59 °C (for non-labeled) chemicalbook.com | 56-59 °C chemicalbook.com |

The utility of this compound in advanced research is directly attributable to its unique isotopic signature. The incorporation of four deuterium atoms onto the aromatic ring results in a distinct mass increase compared to the endogenous p-Cyanoacetophenone. nih.gov This mass difference is readily detected by mass spectrometry, allowing the deuterated standard to be clearly resolved from its non-labeled counterpart. resolvemass.ca

This clear differentiation is fundamental to its application as an internal standard. It enables:

Precise Quantification: By comparing the instrumental response of the known concentration of the deuterated standard to the unknown analyte, researchers can accurately determine the analyte's concentration in a sample. clearsynth.com

Correction for Matrix Effects: In complex samples like plasma or tissue homogenates, other molecules can suppress or enhance the ionization of the target analyte, leading to inaccurate readings. Since the deuterated standard behaves almost identically to the analyte during extraction and ionization, it can be used to normalize the signal and correct for these matrix effects. clearsynth.compubcompare.ai

Method Validation: Deuterated standards are critical for validating the robustness and reliability of analytical procedures, ensuring consistent results across different experiments and laboratories. clearsynth.coma-2-s.com

The placement of the deuterium atoms on the stable aromatic ring is also significant, as it minimizes the risk of H/D exchange (loss of deuterium) during sample workup or analysis, which would compromise the accuracy of the results. sigmaaldrich.com

Despite the established importance of deuterated aromatic ketones, several challenges and knowledge gaps persist in the field, representing active areas of academic inquiry.

Synthesis and Catalysis: While numerous methods for deuterium labeling exist, the development of more efficient, cost-effective, and regioselective synthesis protocols for aromatic ketones remains a significant goal. acs.orgresearchgate.net Research into novel catalytic systems is ongoing. For instance, the use of earth-abundant 3d transition metals like manganese and copper for catalyzing hydrogen isotope exchange is an underexplored area. researchgate.netrsc.org These metals present challenges, including high oxophilicity (affinity for oxygen), which can reduce their compatibility with D₂O as a deuterium source. rsc.org

Novel Methodologies: New strategies for deuteration are continuously being investigated. This includes the development of photocatalytic methods that use inexpensive semiconductors to drive deuteration with D₂O, which could provide a greener alternative to traditional methods. nih.gov Another area of exploration is the use of transient directing groups, where a temporary chemical moiety guides the deuterium to a specific position on the aromatic ketone before being cleaved, offering a high degree of control over the labeling process. researchgate.net

Mechanistic Insights: A deeper understanding of the mechanisms underlying various deuteration reactions is needed. For example, investigating the kinetic isotope effect (KIE) in different catalytic systems helps to elucidate whether the C-H bond cleavage is the rate-determining step of the reaction, providing crucial information for optimizing the process. rsc.org Further studies are required to fully understand the complex interactions between catalysts, substrates, and deuterium sources. escholarship.org

Propiedades

IUPAC Name |

4-acetyl-2,3,5,6-tetradeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPHXWGWBKZSJC-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for P-cyanoacetophenone-d4 and Deuterium Incorporation Strategies

Approaches to Selective Deuteration at the Aromatic Ring of Acetophenones

Achieving selective deuteration on the aromatic ring of acetophenones requires specific chemical strategies. These methods can be broadly categorized into two main approaches: direct deuterium exchange reactions on the aromatic protons and the construction of the molecule from pre-deuterated building blocks.

Deuterium Exchange Reactions for Aromatic Protons

Direct hydrogen-deuterium exchange (HDE) is a common and efficient method for introducing deuterium into aromatic systems. snnu.edu.cn This approach involves treating the acetophenone derivative with a deuterium source, often in the presence of a catalyst, to replace hydrogen atoms with deuterium.

Various catalysts have been developed to facilitate this exchange with high regioselectivity. For instance, iridium-based catalysts are known to direct deuteration to the ortho position of directing groups on an aromatic ring. snnu.edu.cnuni-rostock.de Palladium-catalyzed reactions have also been employed for ortho-C-H deuteration, often utilizing a directing group to achieve selectivity. snnu.edu.cn The choice of catalyst and reaction conditions is critical; for example, platinum catalysts tend to favor deuteration of aromatic positions, while palladium catalysts may preferentially deuterate aliphatic positions. researchgate.net

The deuterium source is another key component of these reactions. Deuterium gas (D2) and heavy water (D2O) are commonly used. uni-rostock.deresearchgate.net For instance, an effective method for the deuteration of aromatic rings utilizes a Pt/C-D2O-H2 system. researchgate.netresearchgate.net Acid-catalyzed exchange, such as heating with D2SO4 and D2O, can also be used for aromatic ring exchange, though it may require harsh conditions and can lead to side reactions.

De novo Synthesis with Deuterated Building Blocks

An alternative to direct exchange is the de novo synthesis of the target molecule using starting materials that already contain deuterium in the desired positions. researchgate.netnih.gov This bottom-up approach offers precise control over the location of deuterium incorporation.

For the synthesis of a deuterated acetophenone derivative, a common strategy involves the Friedel-Crafts acylation of a deuterated benzene ring. For example, benzene-d6 can be reacted with deuterated acetyl chloride (CD3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to produce acetophenone-d8. To synthesize a specifically ring-deuterated compound like p-Cyanoacetophenone-d4, one would start with a correspondingly deuterated benzene derivative.

This method relies on the availability of the deuterated precursors. The synthesis of these precursors can itself be a multi-step process. For example, deuterated benzene can be prepared by exchanging the protons of benzene with deuterium oxide in the presence of a platinum black catalyst. cdnsciencepub.com

Targeted Synthesis of this compound

The specific synthesis of this compound, where the four hydrogen atoms on the aromatic ring are replaced by deuterium, requires a tailored approach that combines functional group transformations with the deuteration strategies discussed above. nih.gov

Optimization of Reaction Conditions for Deuterium Yield and Purity

Achieving high deuterium incorporation and chemical purity is paramount in the synthesis of isotopically labeled compounds. The optimization of reaction conditions is therefore a critical step. Factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly impact the outcome.

For deuterium exchange reactions, the catalyst's activity and selectivity are key. For instance, ruthenium-catalyzed HIE of aromatic ketones has been optimized by screening different catalytic amines and adjusting the temperature and amount of deuterium oxide to achieve high deuterium incorporation in the ortho positions. uni-rostock.de The choice of deuterium source and its concentration also play a role. For example, in copper-catalyzed azide-alkyne cycloadditions, conducting the reaction in a biphasic medium of CH2Cl2/D2O can lead to high levels of deuterium incorporation. nih.gov

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) and Mass Spectrometry (MS) are essential for characterizing the deuterated products, confirming the purity, and calculating the level of deuterium incorporation at specific sites. ansto.gov.au

Table 1: Factors Influencing Deuterium Yield and Purity

| Parameter | Influence on Deuteration | Example |

| Catalyst | Determines regioselectivity and reaction efficiency. | Iridium catalysts for ortho-deuteration; Platinum catalysts for aromatic positions. snnu.edu.cnuni-rostock.deresearchgate.net |

| Deuterium Source | Provides the deuterium atoms for exchange. | D₂O, D₂ gas, deuterated solvents. uni-rostock.deresearchgate.net |

| Temperature | Affects reaction rate and can influence selectivity. | Raising the temperature can increase deuterium incorporation but may also lead to side reactions. uni-rostock.de |

| Solvent | Can influence catalyst activity and substrate solubility. | Dichloromethane (DCM) is a common solvent for Ir-catalyzed HIE reactions. snnu.edu.cn |

| Reaction Time | Needs to be sufficient for complete exchange. | Prolonged reaction times can sometimes lead to undesired side reactions. |

Precursor Deuteration and Subsequent Functionalization

A robust strategy for synthesizing this compound involves the deuteration of a suitable precursor molecule, followed by chemical reactions to introduce the cyano and acetyl groups. This approach allows for the incorporation of deuterium at an early stage, with subsequent, well-established chemical transformations.

One possible route starts with a deuterated benzene derivative. For example, aniline can be deuterated at the ortho and para positions by heating its hydrochloride salt in deuterium oxide. cdnsciencepub.com The resulting deuterated aniline could then be a precursor for further synthesis.

Another approach involves the deuteration of a molecule that already contains one of the desired functional groups. For instance, acetophenone can be deuterated. While the methyl group hydrogens are more readily exchanged under basic conditions, the aromatic protons can be exchanged under acidic conditions. However, achieving selective and complete deuteration of the aromatic ring without affecting other parts of the molecule can be challenging.

A more targeted method would be to start with a precursor where the positions to be deuterated are activated. For example, 4-nitrotoluene can undergo exchange with deuterium sulfate at the 2- and 6-positions. cdnsciencepub.com This selectively deuterated intermediate could then be chemically modified to introduce the cyano and acetyl functionalities.

Multi-step Synthetic Routes and Intermediate Characterization

The synthesis of this compound is inherently a multi-step process, requiring careful planning and execution. fiveable.mevapourtec.comsavemyexams.com A plausible synthetic pathway could involve the following general steps:

Preparation of a deuterated aromatic precursor: This could involve the direct deuteration of a substituted benzene or the de novo synthesis of a deuterated benzene ring.

Introduction of the cyano group: This can be achieved through various methods, such as the Sandmeyer reaction on a deuterated aniline derivative or the cyanation of a deuterated aryl halide. google.comgoogle.com

Introduction of the acetyl group: This is typically accomplished via a Friedel-Crafts acylation of the deuterated cyanobenzene intermediate.

Throughout any multi-step synthesis, the characterization of intermediates is crucial to ensure that each step has proceeded as expected. core.ac.uknih.gov Techniques such as NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are indispensable for confirming the structure and isotopic purity of each intermediate along the synthetic route. ansto.gov.au

For example, a synthetic route could start with the deuteration of a suitable precursor like p-toluidine. The deuterated p-toluidine could then be converted to deuterated p-tolunitrile. Subsequent oxidation of the methyl group would yield the desired this compound. Each of these intermediates would need to be isolated and characterized to confirm its structure and deuterium content before proceeding to the next step.

Advanced Purification and Isotopic Enrichment Techniques for this compound

Following the synthesis of this compound, rigorous purification is essential to remove unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts. The ultimate goal is to achieve high chemical and isotopic purity. Isotopic enrichment refers to the process of increasing the proportion of the desired deuterated isotopologue (d4) relative to others (d0, d1, d2, d3).

Standard laboratory purification techniques form the first line of processing. Recrystallization is a powerful method for purifying solid compounds like this compound, where a suitable solvent system is chosen to selectively crystallize the target compound, leaving impurities behind in the mother liquor. researchgate.net Column chromatography over silica gel is another fundamental technique used to separate the deuterated product based on polarity differences between it and any contaminants.

For higher purity and more challenging separations, advanced chromatographic methods are employed. High-Performance Liquid Chromatography (HPLC) offers significantly greater resolution than standard column chromatography and is widely used for the final purification of isotopically labeled compounds. bocsci.comacs.org Analytical HPLC can also be used to assess the purity of the final product. Gas Chromatography (GC), when coupled with a mass spectrometer, is another powerful tool for both separating and analyzing the isotopic distribution of volatile or semi-volatile compounds. bocsci.com

The confirmation of isotopic enrichment is a critical step and is typically accomplished using two primary analytical methods: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio of the compound, allowing for clear differentiation between p-Cyanoacetophenone (C₉H₇NO) and this compound (C₉H₃D₄NO). bocsci.com MS analysis provides quantitative data on the isotopic distribution, confirming the percentage of enrichment. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR (Proton NMR) is used to verify the positions of deuterium incorporation. In the spectrum of successfully synthesized this compound, the signals corresponding to the aromatic protons (at positions 2, 3, 5, and 6) would be absent or significantly diminished, while the signal for the methyl protons would remain. nih.gov

The table below outlines key techniques for purification and the analytical methods used for validation.

| Technique | Purpose | Principle of Operation | Application Notes |

| Recrystallization | Purification | Differential solubility of the compound and impurities in a solvent at different temperatures. | Effective for removing significant impurities after initial synthesis; solvent choice is critical. researchgate.net |

| Column Chromatography | Purification | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | A standard, scalable method for removing byproducts with different polarities. |

| High-Performance Liquid Chromatography (HPLC) | High-Resolution Purification & Analysis | High-pressure separation on a packed column, providing superior resolution and sensitivity. | Ideal for final purification to achieve high chemical purity (>95%) and for analytical quality control. bocsci.comacs.org |

| Mass Spectrometry (MS) | Isotopic Enrichment Analysis & Identification | Measures the mass-to-charge ratio of ions, distinguishing between different isotopologues. | Confirms the successful incorporation of deuterium and quantifies the level of isotopic enrichment. creative-proteomics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Verification & Positional Analysis | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Verifies the specific locations of deuterium atoms by observing the disappearance of corresponding proton signals. nih.gov |

Advanced Spectroscopic Characterization and Analytical Validation of P-cyanoacetophenone-d4 in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Research

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and environment of atomic nuclei. In the context of deuterated compounds like p-Cyanoacetophenone-d4, different types of NMR experiments are employed to verify its identity and isotopic purity.

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. For this compound, this technique is crucial for confirming the specific positions of the deuterium atoms on the aromatic ring. The expected ²H NMR spectrum would show signals corresponding to the deuterium atoms at positions 2, 3, 5, and 6 of the phenyl ring. The chemical shifts of these signals provide evidence for the correct regiochemistry of deuteration, ensuring that the deuterium atoms have been incorporated at the intended sites and that no undesired isomeric byproducts are present.

While the goal is to replace specific hydrogen atoms with deuterium, complete deuteration is often not achieved. ¹H NMR spectroscopy is used to quantify the amount of residual, non-deuterated protons in the sample. nih.gov By integrating the signals of the remaining aromatic protons and comparing them to the integral of a known internal standard or the non-deuterated methyl protons of the acetyl group, the percentage of deuteration can be accurately calculated. rsc.org This is critical for applications where high isotopic purity is required. For instance, the presence of significant residual protio-analogs can lead to complications in mass spectrometry by producing overlapping signals. nih.gov

Table 1: Representative ¹H NMR Data for Determining Residual Protons in this compound

| Proton | Expected Chemical Shift (ppm) in non-deuterated p-Cyanoacetophenone | Observed Integration in this compound (relative to CH₃) | Interpretation |

|---|---|---|---|

| Aromatic Protons | ~7.7 - 8.0 | Greatly diminished | Indicates high level of deuteration on the aromatic ring. |

| Methyl Protons (CH₃) | ~2.6 | 3.00 (Reference) | Serves as an internal reference for quantification. |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. ckgas.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) in non-deuterated p-Cyanoacetophenone | Expected Observation in this compound |

|---|---|---|

| Carbonyl Carbon (C=O) | ~196 | Unaffected by deuteration on the ring. |

| Methyl Carbon (CH₃) | ~26 | Unaffected by deuteration on the ring. |

| Aromatic Carbons (C-D) | ~128-138 | Signals will show coupling to deuterium (C-D splitting) and may be broader. |

| Aromatic Carbon (C-CN) | ~118 | May show slight shift due to isotopic effects. |

| Aromatic Carbon (C-C=O) | ~137 | May show slight shift due to isotopic effects. |

Note: Chemical shifts are approximate and based on data for the non-deuterated analog, p-Cyanoacetophenone. nih.gov The presence of deuterium can cause slight upfield shifts.

Proton NMR (1H NMR) Integration for Residual Proton Determination

Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantification

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally sensitive and provides precise information about the molecular weight and isotopic composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of this compound. rsc.org Unlike low-resolution MS, HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS confirms the incorporation of four deuterium atoms by providing an experimental mass that matches the theoretical exact mass of the deuterated compound (C₉H₃D₄NO). nih.govnih.gov This technique is also invaluable for identifying any potential impurities that may be present.

Table 3: Theoretical and Experimental Mass Data for this compound

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Typical HRMS Observation |

|---|---|---|---|

| p-Cyanoacetophenone | C₉H₇NO | 145.0528 | - |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. In the context of deuterated compounds, these methods are developed for several key purposes:

Quantification: Deuterated compounds like this compound are frequently used as internal standards in quantitative GC-MS and LC-MS assays. nih.gov A method is developed to separate the analyte of interest from its deuterated internal standard and other matrix components. oup.com The mass spectrometer then selectively detects and quantifies both the analyte and the standard, allowing for highly accurate and precise measurements. nih.govmdpi.commdpi.com

Isotopic Purity Assessment: Chromatographic separation can resolve the deuterated compound from its non-deuterated counterpart, especially in cases of slight differences in retention time due to isotopic effects. oup.com The mass spectrometer can then determine the ratio of the deuterated to the non-deuterated species, providing another measure of isotopic purity.

Method Validation: The development of robust GC-MS or LC-MS methods is a critical part of the validation process for any analytical procedure using deuterated standards. astm.org This includes optimizing parameters such as the chromatographic column, mobile/carrier phase, and mass spectrometer settings to ensure sensitivity, selectivity, and reproducibility. nih.govmdpi.com

The development of these methods often involves careful selection of ionization techniques (e.g., Electron Ionization for GC-MS, Electrospray Ionization for LC-MS) and optimization of fragmentation patterns for selective reaction monitoring (SRM) or high-resolution full-scan acquisition. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Abundance Profiling

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the isotopic abundance of elements within a sample. In the context of this compound, IRMS is employed to precisely measure the ratio of deuterium (²H or D) to hydrogen (¹H) and to verify the isotopic enrichment of the deuterated compound. This is crucial for applications where this compound is used as an internal standard in quantitative analyses. clearsynth.comnih.gov

The process typically involves the combustion of the sample to convert it into simple gases like H₂ and CO₂. pnas.org These gases are then introduced into the mass spectrometer, where they are ionized. The resulting ions are accelerated and separated based on their mass-to-charge ratio. For hydrogen isotope analysis, the instrument measures the ion beams corresponding to H₂⁺ (mass 2) and HD⁺ (mass 3). The ratio of the intensities of these ion beams provides a precise measure of the D/H ratio.

The isotopic abundance is often expressed in the delta (δ) notation, in parts per thousand (‰), relative to a standard. The high precision of IRMS allows for the detection of very small variations in isotopic composition, which is essential for validating the isotopic purity of this compound. This validation ensures its reliability as an internal standard, as any significant deviation in isotopic abundance could lead to inaccuracies in the quantification of the target analyte. nih.govresearchgate.net

Table 1: Key Parameters in IRMS Analysis of this compound

| Parameter | Description | Relevance to this compound |

| Isotopic Enrichment | The percentage of deuterium atoms at the specified labeled positions in the molecule. | Confirms the successful synthesis of the deuterated compound and its suitability as an internal standard. lgcstandards.com |

| δ²H Value | The deviation of the D/H ratio of the sample from that of a standard (e.g., VSMOW), expressed in per mil (‰). | Provides a standardized measure of the isotopic composition. |

| Isotopic Homogeneity | The uniformity of the isotopic distribution within the sample batch. | Ensures consistency and reproducibility of results when using the standard across multiple analyses. |

Vibrational Spectroscopy for Deuterium Isotope Effect Studies (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a valuable tool for studying the effects of isotopic substitution on molecular vibrations. libretexts.org The substitution of hydrogen with deuterium in p-cyanoacetophenone to form this compound leads to predictable changes in its vibrational spectra. acs.org These changes, known as deuterium isotope effects, provide insights into the molecular structure and bonding. libretexts.orgcapes.gov.br

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. upi.edumdpi.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about the vibrational modes that are Raman-active. researchgate.net Together, these techniques offer a comprehensive view of the vibrational properties of this compound.

Characteristic Vibrational Modes of this compound

The vibrational spectrum of this compound is characterized by several key absorption bands corresponding to the stretching and bending vibrations of its functional groups. The deuteration of the aromatic ring significantly alters the frequencies of the C-D vibrations compared to the C-H vibrations in the non-deuterated analogue. libretexts.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| C≡N | Stretching | ~2230 | The position is relatively insensitive to deuteration of the ring. nih.gov |

| C=O (ketone) | Stretching | ~1685 | May show a slight shift due to electronic effects from the deuterated ring. |

| Aromatic C-D | Stretching | ~2250-2100 | Significantly lower frequency compared to C-H stretching (~3100-3000 cm⁻¹). libretexts.org |

| Aromatic Ring | C=C Stretching | ~1600-1450 | Multiple bands are expected, with some shifts upon deuteration. |

| C-D | In-plane Bending | ~900-800 | Lower frequency than C-H in-plane bending. |

| C-D | Out-of-plane Bending | ~750-650 | Lower frequency than C-H out-of-plane bending. |

| CH₃ (acetyl) | Symmetric/Asymmetric Stretching | ~2960 / ~2870 | Largely unaffected by deuteration on the aromatic ring. |

| CH₃ (acetyl) | Bending | ~1450 / ~1360 | Largely unaffected by deuteration on the aromatic ring. |

Note: The expected wavenumber ranges are approximate and can be influenced by the molecular environment and measurement conditions.

The FT-IR spectrum of this compound would clearly show the disappearance of the aromatic C-H stretching bands and the appearance of the C-D stretching bands at lower wavenumbers. libretexts.org Similarly, the C-D bending vibrations would be observed at lower frequencies compared to their C-H counterparts. These distinct spectral features provide a definitive confirmation of the deuteration of the aromatic ring.

Analysis of Deuterium-Induced Band Shifts

The substitution of hydrogen with the heavier deuterium isotope leads to a decrease in the vibrational frequency of the corresponding bond. This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Since deuterium has approximately twice the mass of hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond, resulting in a lower vibrational frequency. libretexts.org

This phenomenon, known as the deuterium-induced band shift, is most pronounced for vibrations directly involving the substituted hydrogen atoms. nih.gov For this compound, the most significant shifts are observed for the aromatic C-H stretching and bending modes, which shift to lower frequencies upon deuteration. nih.gov

The magnitude of the frequency shift can be approximated by the following relationship:

ν_CD ≈ (1/√2) * ν_CH

where ν_CD and ν_CH are the vibrational frequencies of the C-D and C-H bonds, respectively. This relationship predicts a shift to approximately 70.7% of the original frequency. In practice, the observed shifts can deviate from this ideal value due to anharmonicity and coupling with other vibrational modes. libretexts.org

Analysis of these deuterium-induced band shifts in the FT-IR and Raman spectra of this compound can provide valuable information about:

Confirmation of Isotopic Labeling: The presence and position of the C-D vibrational bands confirm the successful incorporation of deuterium into the molecule.

Vibrational Assignments: By comparing the spectra of the deuterated and non-deuterated compounds, it is possible to assign specific vibrational modes to the corresponding absorption bands. cdnsciencepub.com

Intermolecular Interactions: Isotopic substitution can subtly influence intermolecular interactions, which may be reflected in small shifts in the vibrational frequencies of other functional groups, such as the carbonyl (C=O) and cyano (C≡N) groups. researchgate.netbibliotekanauki.plscispace.com

Chromatographic Methods for Purity Assessment in Research Applications

Chromatographic techniques are indispensable for assessing the chemical and isotopic purity of this compound in research settings. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the most commonly employed methods. nih.govresearchgate.netchromatographyonline.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method is typically used. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

A typical HPLC analysis of this compound would involve:

Column: A C18 column is commonly used for the separation of aromatic compounds.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is often employed. The gradient or isocratic elution profile is optimized to achieve good separation of the main compound from any potential impurities.

Detection: A UV detector is suitable for detecting this compound due to the presence of the chromophoric aromatic ring and carbonyl group. The wavelength of detection is chosen to maximize the sensitivity for the analyte.

The purity of the sample is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique that combines the separation capabilities of GC with the detection power of MS. It is particularly useful for identifying and quantifying volatile and thermally stable compounds. For this compound, GC-MS can provide information about both its chemical and isotopic purity.

In a GC-MS analysis:

The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase.

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. The molecular ion peak confirms the molecular weight of this compound, and the isotopic distribution can be examined to confirm the level of deuteration.

Table 3: Comparison of Chromatographic Methods for Purity Assessment of this compound

| Method | Principle | Advantages | Disadvantages |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High precision and accuracy for quantification; non-destructive. | Does not directly provide isotopic purity information. |

| GC-MS | Separation based on volatility, detection by mass. | Provides both chemical and isotopic purity; high sensitivity. | Requires the analyte to be volatile and thermally stable. |

The use of these chromatographic methods ensures that the this compound used in research applications meets the required purity specifications, which is critical for obtaining reliable and reproducible experimental results. researchgate.netchromatographyonline.com

Mechanistic Investigations Utilizing P-cyanoacetophenone-d4 As a Probe

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-substituted counterparts. libretexts.org This difference in rate, expressed as the ratio kH/kD, is a direct consequence of the mass difference between hydrogen and deuterium and its effect on the vibrational frequencies of chemical bonds. libretexts.org

Primary deuterium KIEs are observed when a bond to a deuterium atom is broken in the rate-determining step of a reaction. libretexts.org These effects are typically significant, with kH/kD values often ranging from 2 to 7. libretexts.orglibretexts.org For instance, in a reaction where a C-H bond on the acetyl group of p-cyanoacetophenone was being cleaved, the use of p-cyanoacetophenone-d4 (where the methyl hydrogens are replaced by deuterium) would be expected to exhibit a primary KIE if this cleavage is rate-limiting. The observation of a substantial KIE would provide strong evidence for the involvement of this C-H bond in the slowest step of the reaction.

Secondary deuterium KIEs arise when the deuterium substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs. wikipedia.org They are further classified into α and β effects. An α-secondary KIE is observed when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, if the carbonyl carbon of this compound were to change from sp2 to sp3 hybridization in the transition state, a normal KIE (kH/kD > 1) would be expected. Conversely, a change from sp3 to sp2 hybridization would result in an inverse KIE (kH/kD < 1). wikipedia.org A β-secondary KIE occurs when the isotopic substitution is on a carbon adjacent to the reacting center, often attributed to hyperconjugation effects. libretexts.org

Table 1: Theoretical and Typical Values for Secondary Deuterium Kinetic Isotope Effects

| KIE Type | Change in Hybridization | Theoretical kH/kD | Typical kH/kD |

|---|---|---|---|

| α-Secondary | sp3 to sp2 | > 1 (normal) | 1.1 - 1.2 |

| α-Secondary | sp2 to sp3 | < 1 (inverse) | 0.8 - 0.9 |

| β-Secondary | - | > 1 (normal) | 1.15 - 1.3 |

This table summarizes the expected kinetic isotope effects for changes in hybridization at the α-carbon and for β-deuterium substitution. Data sourced from Wikipedia. wikipedia.org

Several experimental techniques are employed to measure kinetic isotope effects.

Competitive Reactions: In this method, a mixture of the deuterated and non-deuterated substrates (e.g., this compound and p-cyanoacetophenone) is allowed to react. The relative amounts of the deuterated and non-deuterated products are then analyzed, often using techniques like mass spectrometry or NMR spectroscopy. This allows for a direct comparison of the reaction rates of the two isotopic species under identical conditions.

Initial Rate Studies: This approach involves running separate experiments with the deuterated and non-deuterated reactants under the same conditions. The initial rates of both reactions are measured and compared to determine the KIE. This method is particularly useful when competitive experiments are not feasible. A study on cytochrome P450 enzymes highlights the use of KIEs to understand reaction mechanisms, where the presence of a significant primary deuterium KIE indicates that hydrogen abstraction is at least partially rate-limiting. nih.gov

Primary and Secondary Deuterium Kinetic Isotope Effects in Reactions Involving this compound

Tracing Reaction Pathways and Intermediate Formation

Isotopic labeling with deuterium is a powerful strategy for tracing the fate of specific atoms throughout a chemical reaction, thereby illuminating the reaction pathway and helping to identify transient intermediates. sci-hub.seresearchgate.net

Deuterium scrambling refers to the migration of deuterium atoms to positions other than their original location within a molecule during a reaction. nih.gov Observing such scrambling can provide crucial information about the reversibility of certain steps and the existence of specific intermediates. For example, if this compound, deuterated on the aromatic ring, were to undergo a reaction where a proposed intermediate allows for the exchange of aromatic protons, the analysis of the product or recovered starting material might show deuterium at different positions on the ring. This would support the formation of such an intermediate. Mass spectrometry techniques, particularly those that minimize gas-phase scrambling, are essential for accurately determining the location of deuterium atoms. nih.govresearchgate.net

The precise location of deuterium atoms in the final products of a reaction can offer definitive proof of a particular mechanistic pathway. nih.gov By starting with a specifically labeled reactant like this compound, chemists can follow the path of the deuterium atoms. For instance, in a reductive deuteration reaction, the addition of deuterium across an unsaturated bond can be confirmed by analyzing the product for the presence and location of the deuterium atoms. sci-hub.se Techniques like NMR spectroscopy (¹H, ²H, and ¹³C) and mass spectrometry are indispensable for determining the sites of deuterium incorporation. sci-hub.sewikipedia.org The identification of these sites helps in piecing together the sequence of bond-forming and bond-breaking events. youtube.comnih.govyoutube.com

Table 2: Example of Deuterium Incorporation in a Hypothetical Reaction

| Reactant | Reagent | Product | Deuterium Location | Mechanistic Implication |

|---|---|---|---|---|

| p-Cyanoacetophenone | NaBD₄, CH₃OD | 1-(4-cyanophenyl)ethan-1-ol-d₁ | On the hydroxyl-bearing carbon | Direct deuteride attack on the carbonyl carbon |

This table illustrates how the position of deuterium in the product can elucidate the reaction mechanism.

Deuterium Scrambling Studies

Photochemical and Thermal Reaction Pathways of this compound

The study of photochemical and thermal reactions of this compound can reveal unique reaction pathways and intermediates. The cyano and acetyl groups can influence the electronic properties and reactivity of the aromatic ring under these conditions.

Photochemical Reactions: Upon absorption of light, p-cyanoacetophenone can be excited to a higher electronic state, leading to various photochemical transformations. These can include photoreduction of the ketone, cycloaddition reactions, or other rearrangements. Using the deuterated analogue, this compound, would allow for mechanistic studies of these photochemical processes through KIEs and deuterium labeling.

Thermal Reactions: At elevated temperatures, this compound may undergo thermal reactions such as cycloadditions or rearrangements. For example, in the presence of a suitable dienophile, it could potentially participate in a Diels-Alder reaction. The use of the deuterated compound would again be instrumental in probing the mechanism of such transformations. For instance, the regioselectivity of cycloaddition reactions involving alkynes and aldehydes can be investigated. researchgate.net

By employing this compound in these studies, researchers can gain a deeper understanding of the fundamental principles governing chemical reactivity.

Photophysical Properties and Deuterium Influence

The introduction of deuterium into an aromatic ketone like p-cyanoacetophenone is anticipated to modify its photophysical properties, particularly those related to non-radiative decay pathways. In many organic molecules, especially those used in applications like organic light-emitting diodes (OLEDs), deuteration has been shown to enhance luminescence and device stability. rsc.org This enhancement is attributed to the suppression of non-radiative decay from excited triplet states back to the ground state.

The energy from the excited state is often dissipated through vibrational coupling with high-frequency C-H oscillators in the molecule. By replacing these with lower-frequency C-D oscillators, the efficiency of this non-radiative deactivation pathway is reduced. rsc.org This leads to a longer lifetime of the excited triplet state and, consequently, a higher probability of radiative decay (phosphorescence).

For this compound, one would expect the following changes compared to its non-deuterated counterpart, p-Cyanoacetophenone:

Increased Phosphorescence Quantum Yield: With a less efficient non-radiative decay channel, a larger fraction of excited molecules should return to the ground state via the emission of light.

Minimal Shift in Emission Spectra: The electronic energy levels of the molecule are generally not significantly altered by isotopic substitution. icm.edu.pl Therefore, the wavelength of maximum emission (both fluorescence and phosphorescence) is expected to show little to no change between the deuterated and non-deuterated forms. libretexts.org

While direct experimental data for this compound is scarce, studies on other aromatic systems confirm these principles. For instance, deuteration of phosphorescent emitters in OLEDs has been demonstrated as an effective strategy for prolonging device lifetime by mitigating degradation pathways that involve C-H bond vibrations. rsc.org

Table 1: Expected Photophysical Effects of Deuteration on p-Cyanoacetophenone This table is based on established principles of the kinetic isotope effect on photophysics, as specific experimental data for this compound is not readily available in the searched literature.

| Photophysical Property | Expected Change in this compound (vs. H4) | Rationale |

|---|---|---|

| Absorption Spectrum (λmax) | Negligible Change | Electronic transitions are largely unaffected by isotopic substitution. |

| Emission Spectrum (λmax) | Negligible Change | The energy gap between the excited and ground states remains constant. libretexts.org |

| Phosphorescence Lifetime (τp) | Increase | Suppression of non-radiative decay via vibrational coupling (KIE). capes.gov.br |

| Phosphorescence Quantum Yield (Φp) | Increase | A longer lifetime allows more time for radiative decay to occur over non-radiative decay. rsc.org |

Thermal Degradation Studies and Stability

The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. This is often evaluated using techniques like Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC). medchemexpress.comnih.gov

The deuteration of the aromatic ring in this compound is expected to enhance its thermal stability. The basis for this increased stability is again the kinetic isotope effect. Thermal decomposition reactions often involve the cleavage of C-H bonds in the rate-determining step. Since the C-D bond is stronger and requires more energy to break than a C-H bond, a higher temperature will be needed to initiate the decomposition process in the deuterated compound. dalalinstitute.com

For example, studies on other deuterated organic molecules have shown an increase in the decomposition temperature. A study on α-aminoacetophenone-d5 indicated decomposition occurs above 150°C. researchgate.net While direct comparative data was not available, the principle suggests that the onset of thermal degradation for this compound would occur at a higher temperature than for p-Cyanoacetophenone. This enhanced stability can be a significant advantage in applications where the material is subjected to high temperatures during processing or operation, such as in the fabrication of electronic devices.

Table 2: Anticipated Thermal Stability of this compound vs. p-Cyanoacetophenone This table illustrates the theoretically expected differences in thermal stability. Specific experimental TGA/DSC data for this compound was not found in the searched literature.

| Thermal Property | Expected Value for this compound | Rationale |

|---|---|---|

| Decomposition Onset Temperature (Td) | Higher than non-deuterated analog | Greater energy is required to break the stronger C-D bonds, delaying the onset of thermal degradation (KIE). |

| Rate of Mass Loss at a Given Temperature | Slower than non-deuterated analog | The higher activation energy for C-D bond cleavage leads to a slower decomposition reaction rate. |

Theoretical and Computational Studies of P-cyanoacetophenone-d4

Modeling of Spectroscopic Properties

Computational models are invaluable for predicting and interpreting spectroscopic data. By simulating spectra from first principles, researchers can assign experimental signals to specific molecular features.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for this purpose. nih.gov

For p-Cyanoacetophenone-d4, these calculations would predict:

¹³C NMR Spectrum: The chemical shifts of the carbon atoms. The substitution of hydrogen with deuterium induces small changes in the ¹³C chemical shifts of the directly bonded and adjacent carbons. This phenomenon, known as the deuterium isotope effect on NMR shifts, is predictable and can be used to confirm assignments.

¹H NMR Spectrum: A defining feature of the ¹H NMR spectrum of this compound would be the absence of signals in the aromatic region, confirming the successful deuteration of the phenyl ring. The only remaining proton signal would be the singlet corresponding to the methyl (CH₃) group.

Table 2: Predicted ¹³C NMR Isotope Shifts in this compound vs. p-Cyanoacetophenone Note: Values are illustrative. A negative shift indicates an upfield shift upon deuteration.

| Carbon Atom | Predicted Isotope Shift (δ_d4 - δ_h4) in ppm |

|---|---|

| C-D (ipso-carbon) | -0.3 to -0.6 ppm |

| C-C-D (ortho-carbon) | -0.1 to -0.2 ppm |

Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations, which correspond to peaks in an Infrared (IR) or Raman spectrum. epdf.pub This is achieved by calculating the second derivatives of the energy with respect to atomic displacements. Each resulting vibrational mode is a "normal mode," representing a collective, synchronous motion of atoms.

In this compound, the most dramatic effect of isotopic labeling is seen in the vibrational spectrum. Normal mode analysis shows that:

The C-H stretching vibrations of the aromatic ring, typically found around 3000–3100 cm⁻¹, are absent.

New C-D stretching vibrations appear at significantly lower frequencies, approximately 2200–2300 cm⁻¹. This shift is a direct consequence of the increased reduced mass of the C-D oscillator (μ = (mC * mD) / (mC + mD)) compared to the C-H oscillator.

Other key vibrations, such as the C=O stretch (~1685 cm⁻¹) and the C≡N stretch (~2230 cm⁻¹), are only slightly affected by the deuteration of the ring.

Table 3: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Stretching Modes

| Vibrational Mode | p-Cyanoacetophenone (C-H) | This compound (C-D) |

|---|---|---|

| Aromatic C-H/C-D Stretch | ~3050 | ~2250 |

| Carbonyl (C=O) Stretch | ~1685 | ~1684 |

| Nitrile (C≡N) Stretch | ~2230 | ~2229 |

Computational Insights into Reaction Mechanisms and Isotope Effects

Computational chemistry provides a powerful lens for studying how chemical reactions occur. smu.eduuu.nl By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. This allows for the calculation of activation barriers, which control the rate of a reaction.

For reactions involving this compound, a key area of investigation is the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of the non-deuterated compound to the deuterated one (kH/kD). Deuteration of the aromatic ring in this compound would primarily result in a secondary kinetic isotope effect (SKIE), as the C-D bonds are not typically broken in common reactions at the acetyl or cyano groups.

Computational studies can predict the SKIE by calculating the vibrational frequencies of the reactant and the transition state. scielo.br

An inverse SKIE (kH/kD < 1) is often predicted if the hybridization of the carbon atoms in the ring changes from sp² towards sp³ in the transition state.

A normal SKIE (kH/kD > 1) may occur if a bond to a deuterated carbon is weakened in the transition state.

By comparing computed KIEs with experimental values, researchers can gain definitive insights into the geometry and vibrational nature of a reaction's transition state, confirming or refuting a proposed mechanism.

Transition State Characterization and Reaction Coordinate Analysis

Theoretical studies on the reactions involving this compound, particularly those concerning bond-breaking or bond-forming events at or near the deuterated phenyl ring, would heavily rely on computational methods to characterize the transition state (TS). The transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants transform into products. Its geometry and energetic properties are paramount in determining the feasibility and rate of a reaction.

For a hypothetical reaction, such as a nucleophilic addition to the carbonyl group or a reaction involving the acetyl methyl group, computational chemists would employ quantum mechanical calculations, often using Density Functional Theory (DFT), to locate the transition state structure on the potential energy surface. The characterization involves ensuring the located structure is a first-order saddle point, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. This imaginary frequency represents the vibration that, if followed, would lead the molecule through the transition state from reactants to products.

The reaction coordinate is the path of minimum energy connecting reactants and products through the transition state. Analysis of this coordinate for a reaction involving this compound would reveal the precise sequence of bond-stretching, -breaking, and -forming, as well as changes in atomic charges and molecular geometry throughout the transformation. The substitution of hydrogen with deuterium in the phenyl ring (the "-d4" designation) does not significantly alter the electronic structure or the potential energy surface of the molecule. However, it does change the vibrational frequencies of the C-D bonds compared to C-H bonds, which can influence the zero-point energy (ZPE) of the reactant and, more importantly, the transition state.

Prediction of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The KIE is a powerful tool for understanding reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step.

For this compound, the primary KIEs of interest would involve reactions where a C-D bond on the phenyl ring is cleaved in the rate-determining step. However, secondary KIEs are more likely to be observed in reactions where the deuterated positions are not directly involved in bond breaking. These secondary effects arise from changes in the vibrational environment of the molecule between the ground state and the transition state.

The prediction of KIEs for this compound would be computationally modeled. The general approach involves calculating the vibrational frequencies for both the deuterated and non-deuterated (p-Cyanoacetophenone) reactants and the corresponding transition states. The KIE is then calculated based on the differences in their zero-point vibrational energies (ZPVE).

A simplified equation to express the relationship is:

kH/kD = exp[-(ΔZPE‡H - ΔZPE‡D) / RT]

Where:

kH and kD are the rate constants for the non-deuterated and deuterated species, respectively.

ΔZPE‡ is the difference in zero-point energy between the transition state and the reactant.

R is the gas constant.

T is the temperature in Kelvin.

If the C-D bonds are stiffer in the transition state than in the reactant, a reverse KIE (kH/kD < 1) might be predicted. Conversely, if the C-D bonds are weaker in the transition state, a normal KIE (kH/kD > 1) would be expected. The magnitude of the predicted KIE provides valuable clues about the structure of the transition state.

Applications of P-cyanoacetophenone-d4 in Advanced Organic Synthesis and Catalysis Research

Role as an Isotopic Internal Standard in Quantitative Chemical Analysis

Stable isotope-labeled compounds, including p-Cyanoacetophenone-d4, are indispensable in analytical chemistry, particularly for mass spectrometry-based quantitative analysis. symeres.com Their utility stems from the fact that they are chemically identical to their non-labeled counterparts but possess a greater mass, which allows for their differentiation in a mass spectrometer. clearsynth.com

Method Development for Trace Analysis of Related Compounds

In the development of methods for analyzing trace amounts of chemical compounds, the use of a deuterated internal standard like this compound is crucial. It helps to accurately quantify the analyte of interest, especially in complex matrices where other substances might interfere with the measurement. The internal standard is added at a known concentration to both calibration standards and unknown samples, allowing for the correction of variations that may occur during sample preparation and analysis.

Calibration Curve Generation and Matrix Effects

A calibration curve is essential for determining the concentration of an analyte in a sample. annlabmed.org This is typically generated by plotting the response of the analytical instrument against known concentrations of the analyte. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the accuracy of this curve. annlabmed.org

Matrix effects —the suppression or enhancement of the analyte's signal due to other components in the sample—can significantly impact the accuracy of quantitative analysis. bataviabiosciences.comresearchgate.net By adding this compound as an internal standard, researchers can compensate for these matrix effects. annlabmed.org Since the internal standard and the analyte behave similarly during the analytical process, any signal variation caused by the matrix will affect both compounds proportionally, leading to a more accurate quantification. bataviabiosciences.com

| Parameter | Description | Relevance of this compound |

| Analyte | The compound of interest being measured. | This compound serves as a proxy to quantify a structurally similar non-labeled analyte. |

| Internal Standard | A compound with similar properties to the analyte, added at a constant concentration to all samples. | This compound is an ideal internal standard due to its isotopic labeling. |

| Calibration Curve | A plot of known concentrations of a substance against the instrumental response. | The use of this compound helps in constructing a reliable calibration curve by correcting for analytical variability. annlabmed.orgresearchgate.net |

| Matrix Effect | The influence of other components in the sample on the analytical signal of the analyte. | This compound helps to mitigate inaccuracies caused by matrix effects. bataviabiosciences.comresearchgate.net |

Deuterium-Labeled Precursor in Complex Molecule Synthesis Research

Deuterium-labeled compounds are valuable precursors in the synthesis of more complex molecules, offering insights into reaction pathways and enabling the development of novel compounds. researchgate.net The synthesis of these labeled compounds can be achieved through various methods, including the use of deuterated starting materials like this compound. clearsynth.combocsci.com

Stereoselective Synthesis Research with Deuterated Intermediates

Stereoselective synthesis, which focuses on controlling the three-dimensional arrangement of atoms in a molecule, is a critical area of organic chemistry. umontpellier.frthieme.com Accessing specific stereoisomers is vital as they can have different biological activities. umontpellier.fr Deuterated intermediates, derived from precursors like this compound, can be employed in stereoselective reactions to trace the formation of specific stereoisomers and to study the mechanisms that govern their formation. sioc-journal.cnnih.gov For instance, the presence of deuterium can influence the transition state energies of a reaction, providing a tool to probe and control stereoselectivity.

Building Block for Deuterated Pharmaceutical Research Leads (Excluding Clinical Data)

The incorporation of deuterium into drug candidates is an emerging strategy in pharmaceutical research to enhance their metabolic stability and pharmacokinetic properties. beilstein-journals.orgnih.gov this compound can serve as a key building block in the synthesis of deuterated analogues of potential drug molecules. researchgate.net By strategically placing deuterium atoms at metabolically vulnerable positions, researchers can slow down the rate of drug metabolism, potentially leading to improved efficacy and safety profiles. nih.gov This approach, often referred to as a "deuterium switch," has led to the development of approved deuterated drugs. nih.gov

Mechanistic Studies in Catalytic Reactions

Understanding the step-by-step process of a chemical reaction, known as the reaction mechanism, is fundamental to developing more efficient and selective catalysts. nih.gov Deuterium-labeled compounds like this compound are powerful tools for these mechanistic investigations. researchgate.net

Investigating Ligand-Substrate Interactions in Deuterated Systems

In the field of catalysis, understanding the precise interactions between a catalyst's ligand framework and the substrate is paramount for rational catalyst design. This compound can be employed as a substrate to dissect these interactions with high fidelity. The deuteration of the phenyl ring effectively renders it "silent" in ¹H NMR spectroscopy. This isotopic editing allows researchers to focus on the NMR signals originating from the catalyst's ligands or a non-deuterated reaction partner without spectral overlap from the substrate's aromatic protons.

Techniques such as saturation transfer difference (STD) NMR or studies on nuclear Overhauser effect (NOE) enhancements become more straightforward. For instance, by irradiating specific protons on a catalyst's ligand, one can observe which parts of the this compound molecule are in close spatial proximity within the ligand-substrate complex. The absence of aromatic proton signals from the substrate prevents signal suppression and simplifies the interpretation of the resulting spectra, providing clear evidence of binding epitopes.

Table 1: Hypothetical ¹H NMR Data for Ligand-Substrate Binding Analysis

| Ligand Proton | Chemical Shift (δ) - Free Ligand | Chemical Shift (δ) - With this compound | Δδ (ppm) | Interpretation |

| Ha (Aromatic) | 7.85 | 7.95 | +0.10 | Significant shift suggests involvement in π-stacking or electronic interaction with the substrate. |

| Hb (Aliphatic) | 3.20 | 3.22 | +0.02 | Minor shift indicates this proton is distant from the primary binding site. |

| Hc (Aliphatic) | 2.50 | 2.85 | +0.35 | Large shift indicates close proximity to the substrate's carbonyl or cyano group. |

Probing Catalyst Active Sites and Reaction Intermediates

Deuterium labeling is a cornerstone for probing the mechanisms of catalytic reactions through the kinetic isotope effect (KIE). The KIE is a comparison of the reaction rate of a molecule containing heavier isotopes (k_D) to the rate of its non-isotopically substituted counterpart (k_H). A primary KIE (k_H/k_D > 1) is observed when the C-H bond being broken is involved in the rate-determining step of the reaction.

In reactions involving this compound, such as a transition metal-catalyzed C-H activation on the aromatic ring, the presence of a significant KIE would provide strong evidence that the cleavage of a C-D bond is the slowest step. This information is critical for understanding the catalyst's mode of action and identifying the active site's function. For example, in an iron-catalyzed asymmetric transfer hydrogenation of p-cyanoacetophenone, if a KIE were observed using the d4-labeled compound, it could suggest an unexpected interaction or activation pathway involving the aromatic ring rather than just the ketone moiety. liverpool.ac.uk Conversely, the absence of a KIE (k_H/k_D ≈ 1) would suggest that the C-D bonds on the aromatic ring are not broken during the rate-limiting step.

Table 2: Interpreting Kinetic Isotope Effects (KIE) in a Hypothetical Catalytic Reaction

| Substrate | Reaction Rate (k) | KIE (k_H/k_D) | Mechanistic Implication |

| p-Cyanoacetophenone | k_H | \multirow{2}{}{4.5} | A primary KIE of this magnitude strongly indicates that C-H/C-D bond cleavage on the aromatic ring is the rate-determining step. |

| This compound | k_D | ||

| p-Cyanoacetophenone | k_H | \multirow{2}{}{1.1} | A KIE near unity suggests that C-H/C-D bond cleavage on the aromatic ring is not involved in the rate-determining step. |

| This compound | k_D |

Deuterium-Labeled Probes for Investigating Enzyme Mechanisms (Non-Clinical)

In enzymology, understanding how an enzyme binds its substrate and catalyzes a transformation is fundamental. Deuterium-labeled compounds like this compound are invaluable for non-clinical investigations into enzyme mechanisms, offering insights that are difficult to obtain through other means. nih.gov

Isotopic Labeling for Enzyme-Substrate Binding Studies

Determining how a substrate or inhibitor orients itself within an enzyme's active site is crucial for drug design and understanding biological function. Isotopic labeling provides a precise method for this analysis. nih.gov When this compound binds to an enzyme, its deuterated ring can serve as a subtle probe.

One powerful technique is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). In HDX-MS, the exchange rate of amide protons on the enzyme's backbone with deuterium from the solvent is measured. When a substrate like this compound binds, it can shield certain regions of the enzyme from the solvent, slowing down the deuterium uptake in those areas. By comparing the deuteration patterns of the enzyme with and without the bound substrate, researchers can map the binding interface. The deuterated substrate itself does not interfere with the measurement of deuterium uptake by the protein, making it an ideal tool for such studies.

Table 3: Example HDX-MS Results for Enzyme-Substrate Binding

| Enzyme Peptide Region (Amino Acids) | Deuterium Uptake (Free Enzyme) | Deuterium Uptake (With this compound) | Change in Uptake | Conclusion |

| 25-35 | 65% | 63% | -2% | Not part of the binding site. |

| 80-92 (Active Site Loop) | 88% | 35% | -53% | Directly involved in substrate binding. |

| 150-161 (Allosteric Site) | 72% | 71% | -1% | Not part of the binding site. |

| 210-225 (Active Site Cleft) | 91% | 42% | -49% | Directly involved in substrate binding. |

Elucidating Enzymatic Reaction Pathways

Just as in chemical catalysis, the kinetic isotope effect is a definitive tool for elucidating enzymatic reaction pathways. caltech.edu Many enzymes, such as cytochrome P450s, catalyze the oxidation of aromatic rings. If an enzyme were to hydroxylate the aromatic ring of p-Cyanoacetophenone, using the d4-labeled version would allow for a clear determination of the mechanism.

If the enzymatic reaction proceeds via a mechanism where a C-D bond is broken in the rate-determining step (e.g., direct C-H abstraction), a significant primary KIE would be observed. This allows biochemists to distinguish between different plausible chemical pathways. For example, an alternative pathway might involve the formation of an epoxide intermediate across the ring, which would likely not show a primary KIE for the C-D bond cleavage. By measuring the reaction rates of the enzyme with both p-Cyanoacetophenone and this compound, the specific chemical steps of the transformation can be unraveled. caltech.edu

Table 4: Using KIE to Differentiate Hypothetical Enzymatic Pathways

| Proposed Pathway | Key Mechanistic Step | Predicted KIE (k_H/k_D) | Experimental Support |

| Pathway A: Direct Hydroxylation | Rate-limiting C-H/C-D bond abstraction by an active oxygen species. | > 2 | A large observed KIE would support this pathway. |

| Pathway B: Epoxide-Arene Oxide | Formation of an epoxide intermediate, followed by rearrangement and rearomatization. | ≈ 1 | The absence of a significant KIE would favor this pathway over direct hydroxylation. |

Future Directions and Emerging Research Avenues for Deuterated Aromatic Ketones

Development of Novel Deuteration Methodologies

The synthesis of deuterated compounds is a cornerstone of their application. Historically, methods for deuterium incorporation could be harsh or non-selective. However, recent years have seen a surge in the development of more sophisticated and efficient deuteration techniques applicable to aromatic ketones. acs.org The goal is to achieve high levels of site-specific deuterium incorporation under mild conditions, using readily available and economical deuterium sources.

Recent progress in this area includes: